
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one, also known as BZTP, is a yellow crystalline compound with a molecular formula of C11H8N2OS. It is widely used in scientific research due to its unique properties and potential applications. In
Scientific Research Applications
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of cysteine and homocysteine. In addition, this compound has been explored as a potential photosensitizer for photodynamic therapy.
Mechanism of Action
The mechanism of action of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to induce cell death in cancer cells and inhibit the growth of tumors. In addition, this compound has been found to have antioxidant properties and may help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, this compound may have different effects on different types of cells, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one. One area of interest is the development of new synthesis methods that may improve the yield and purity of this compound. Another area of interest is the investigation of this compound's potential use as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one can be synthesized through a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-aminobenzothiazole with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
properties
IUPAC Name |
(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCVJDRPONJKE-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2S1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2S1)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

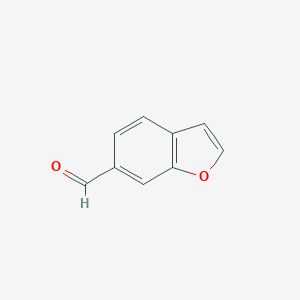

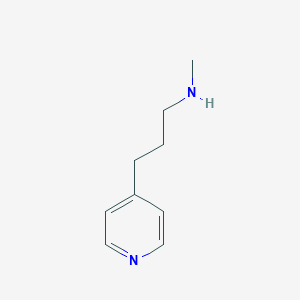


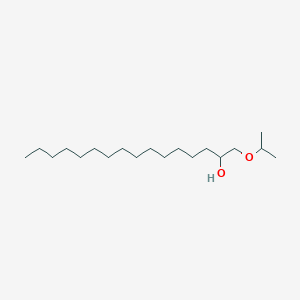
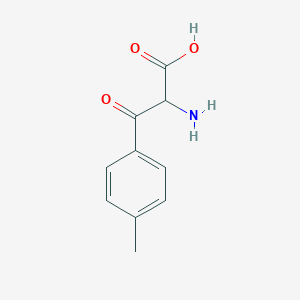
![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)



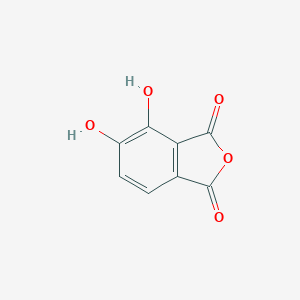
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)
